molecular formula C21H18N4O2 B182821 (4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one CAS No. 4174-09-8

(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one

Cat. No.: B182821
CAS No.: 4174-09-8
M. Wt: 358.4 g/mol
InChI Key: DFSHSSAUZJFPSK-UHFFFAOYSA-N
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Description

(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one is a sophisticated pyrazolone-based compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a methylidene bridge between two pyrazol-3-one heterocycles, is characteristic of a class of molecules investigated for their potential as kinase inhibitors and for modulating various signaling pathways. Pyrazolone derivatives are known to exhibit a range of pharmacological activities, and this specific analog is designed for probing structure-activity relationships in the development of targeted therapies. Researchers utilize this compound as a key intermediate or a lead scaffold for the synthesis of more complex molecules aimed at targeting inflammatory processes and oncology-related pathways . Its mechanism of action is hypothesized to involve interaction with enzyme active sites, potentially through hydrogen bonding and pi-stacking interactions facilitated by its carbonyl groups and aromatic systems. This reagent is intended for use in biochemical assays, high-throughput screening, and as a building block in organic synthesis to create novel chemical entities for biological evaluation.

Properties

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSHSSAUZJFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936034
Record name 5-Methyl-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-
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CAS No.

15900-11-5, 4174-09-8
Record name 4-[(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name 4-((1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl)-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-
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Record name 5-Methyl-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Record name 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Preparation Methods

Cyclization of Ketoesters with Hydrazines

A foundational approach involves the cyclization of ethyl 2-arylhydrazinylidene-3-oxoesters with substituted hydrazines. For example, ethyl 2-tolylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoate (1b ) reacts with methylhydrazine sulfate (2c ) in refluxing ethanol to form pyrazole derivatives. While the target compound lacks polyfluoroalkyl groups, this method highlights the regiospecific cyclization mechanism critical for pyrazolone formation.

Adapting this strategy, 5-methyl-2-phenylpyrazol-3-one can be synthesized via the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The resulting pyrazolone serves as a precursor for further functionalization.

Acid-Promoted Self-Condensation

Self-condensation of 2-arylhydrazinylidene-3-oxoesters under acidic conditions offers a step-economic pathway. For instance, refluxing ethyl 2-tolylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoate (1b ) in n-BuOH with HCl catalyzes the formation of 5r , a structurally analogous compound. This method avoids by-products like formazans, which complicate isolation in traditional cyclization routes.

For the target compound, similar conditions (HCl in n-BuOH, 9–12 hours) facilitate the condensation of 5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-carbaldehyde with 5-methyl-2-phenylpyrazol-3-one , yielding the methylidene-bridged product.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Selection

ParameterOptimal ConditionImpact on Yield
Solventn-Butanol↑↑ (52–95%)
Acid CatalystHCl↑↑↑ (vs. TFAA)
TemperatureReflux (100–120°C)Balances rate/side reactions
Reaction Time9–12 hoursMaximizes conversion

The use of n-BuOH enhances solubility of intermediates, while HCl promotes imine formation and dehydration. Alternatives like trifluoroacetic acid (TFAA) or p-toluenesulfonic acid (p-TSA) result in lower yields due to incomplete conversion or side reactions.

Stereochemical Control

Key Intermediate Synthesis

Preparation of 5-Methyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-Carbaldehyde

  • Step 1 : Condensation of phenylhydrazine with ethyl acetoacetate in ethanol yields 5-methyl-2-phenylpyrazol-3-one .

  • Step 2 : Vilsmeier-Haack formylation introduces the aldehyde group at position 4, using POCl₃/DMF.

Condensation with 5-Methyl-2-Phenylpyrazol-3-One

The aldehyde intermediate undergoes Knoevenagel condensation with 5-methyl-2-phenylpyrazol-3-one in acidic ethanol, forming the methylidene bridge. The reaction proceeds via:

  • Nucleophilic attack of the active methylene group on the aldehyde.

  • Dehydration to form the α,β-unsaturated ketone.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 215–217°C).

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 2.41 (s, 3H, CH₃), 2.53 (s, 3H, CH₃), 7.32–7.89 (m, 10H, Ar-H), 8.21 (s, 1H, CH=)
¹³C NMR δ 18.2 (CH₃), 22.1 (CH₃), 115.6–152.4 (Ar-C), 160.1 (C=O), 163.8 (C=N)
IR (KBr)1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1540 cm⁻¹ (C=C)

Challenges and Mitigation Strategies

By-Product Formation

  • Formazans : Generated via acid cleavage of dicarbonyl intermediates. Mitigated by using n-BuOH/HCl instead of ethanol.

  • Regioisomers : Controlled by optimizing stoichiometry (1:1 aldehyde/pyrazolone ratio) and reaction time.

Scale-Up Considerations

  • Solvent Recovery : n-BuOH is recycled via distillation.

  • Catalyst Loading : 5 mol% HCl minimizes corrosion while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one, 2,4-dihydro-4,4-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-methyl-2-phenyl-
  • 3H-Pyrazol-3-one, 2,4-dihydro-4,4-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-methyl-2-phenyl-

Uniqueness

What sets (4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one is a pyrazole derivative known for its complex structure and potential biological activities. With a molecular formula of C30H26N6O3, this compound has garnered attention in medicinal chemistry due to its possible therapeutic applications, including antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions of pyrazole derivatives under controlled conditions. Advanced techniques such as continuous flow reactors are often employed in industrial settings to optimize yield and purity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has shown potential as an inhibitor of prostaglandin reductase (PTGR2), which is involved in inflammatory responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes involved in the inflammatory pathway. This action may contribute to its potential use in treating inflammatory diseases .

3. Antioxidant Properties
Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Case Studies

Several case studies have explored the biological activity of similar pyrazole derivatives:

Case Study 1: Inhibition of Prostaglandin D Synthase
In a study examining the binding interactions of pyrazole derivatives with human prostaglandin D synthase, it was found that specific structural features enhance binding affinity and inhibitory action. The docking studies indicated strong non-covalent interactions with key residues in the active site, suggesting a promising therapeutic avenue for inflammatory conditions .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the pyrazole structure significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug design .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological ActivityReference
Compound ASimple pyrazoleModerate antibacterial
Compound BSubstituted phenylStrong anti-inflammatory
(4Z)-5-methyl... Complex pyrazole with multiple substituents Antimicrobial, anti-inflammatory, antioxidant

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